N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide
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Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H18ClN3O4S and its molecular weight is 419.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyrimethamine are known to target enzymes involved in the synthesis of folic acid, a crucial component for dna replication
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might inhibit the activity of its target enzymes, thereby disrupting the synthesis of folic acid . This would inhibit DNA replication in cells that rely on this pathway, such as rapidly dividing cells.
Biochemical Pathways
The compound likely affects the biochemical pathway involved in the synthesis of folic acid . By inhibiting key enzymes in this pathway, it disrupts the production of essential components for DNA replication. The downstream effects of this disruption would include a halt in cell division and potential cell death in cells that rely heavily on this pathway.
Pharmacokinetics
Similar compounds are known to be well absorbed and widely distributed in the body . The compound’s metabolism and excretion would likely depend on its specific chemical structure and could involve hepatic metabolism and renal excretion.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-27-16-6-8-17(9-7-16)28(25,26)21-12-13-23-19(24)11-10-18(22-23)14-2-4-15(20)5-3-14/h2-11,21H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRUTSSPXDXIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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